molecular formula C21H28BN3O5 B12813382 [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid

Cat. No.: B12813382
M. Wt: 413.3 g/mol
InChI Key: SJFBTAPEPRWNKH-UHFFFAOYSA-N
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Description

CEP-18770, also known as Delanzomib, is a novel, orally active proteasome inhibitor. It is a potent and reversible P2 threonine boronic acid inhibitor of the proteasome, specifically targeting the chymotrypsin-like activity of the proteasome. This compound has shown significant promise in the treatment of multiple myeloma and other malignancies responsive to proteasome inhibition .

Properties

IUPAC Name

[1-[[3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBTAPEPRWNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chiral Peptide Backbone

  • Starting from commercially available or synthesized chiral amino acids, the (2S,3R)-3-hydroxybutanoyl fragment is prepared with protecting groups on the hydroxy and amino groups to prevent side reactions.
  • The 6-phenylpyridine-2-carbonyl group is introduced via amide bond formation using standard peptide coupling reagents such as HATU, EDCI, or DCC in the presence of a base like DIPEA.
  • The coupling is performed under mild conditions to preserve stereochemistry and avoid racemization.

Protection and Deprotection Strategies

  • Protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are used for amino groups.
  • Hydroxy groups may be protected as silyl ethers or benzyl ethers.
  • Boronic acid protection as cyclic boronate esters (e.g., with diols) prevents premature oxidation or polymerization.
  • Deprotection steps are carefully optimized to avoid degradation of the boronic acid or peptide bonds.

Purification and Characterization

  • Purification is commonly performed by preparative HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemical purity.
  • The final compound is obtained as a white to off-white solid with high purity.

Representative Synthetic Route Summary Table

Step Description Reagents/Conditions Notes
1 Preparation of protected (2S,3R)-3-hydroxybutanoyl amino acid Starting amino acids, protecting groups (Boc/Fmoc), coupling reagents (HATU, DIPEA) Maintain stereochemistry, mild conditions
2 Coupling of 6-phenylpyridine-2-carbonyl group 6-phenylpyridine-2-carboxylic acid, peptide coupling reagents Avoid racemization, control temperature
3 Introduction of boronic acid moiety Boronate ester derivatives, coupling reagents Use protected boronic acid intermediates
4 Deprotection of protecting groups Acidic or neutral conditions (TFA, HCl) Preserve boronic acid integrity
5 Purification and characterization Preparative HPLC, NMR, MS, chiral HPLC Confirm purity and stereochemistry

Research Findings and Optimization Notes

  • The stereochemical integrity of the compound is critical for biological activity; thus, coupling conditions are optimized to minimize racemization.
  • Boronic acid stability is enhanced by using cyclic boronate esters during synthesis, which are deprotected in the final step.
  • The use of mild deprotection conditions prevents hydrolysis of amide bonds and degradation of the boronic acid.
  • Analytical data from BindingDB and PubChem confirm the compound’s structure and purity after synthesis, with IC50 values indicating potent proteasome inhibition activity, validating the synthetic approach.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling, forming carbon-carbon bonds. While direct studies on this compound are sparse, analogous boronic acids react under standard conditions:

Reaction ComponentConditionsYield/OutcomeSource
Aryl halide + Boronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl product formation

Mechanism :

  • Oxidative addition of aryl halide to Pd⁰.

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond.

This reactivity is critical for synthesizing derivatives but is not explicitly documented for Delanzomib in available sources.

Reversible Diol Complexation

The boronic acid forms reversible esters with 1,2- or 1,3-diols, a hallmark of boronic acid chemistry. This interaction underpins molecular recognition in biochemical contexts:

Diol PartnerApplicationBinding Constant (Kd)Source
Proteasome β5 subunitInhibition via Thr1-Oγ binding~3.8 nM (IC₅₀)
Saccharides (e.g., glucose)Sensor developmentNot quantified

Mechanism :

  • Boron coordinates with diol hydroxyls, forming a tetrahedral boronate ester.

  • In proteasome inhibition, this interaction covalently modifies the catalytic threonine residue, blocking chymotrypsin-like activity .

Hydrolysis and Stability

The boronic acid moiety undergoes pH-dependent hydrolysis, influencing compound stability:

ConditionReactionOutcomeSource
Aqueous, pH 7.4B(OH)₂ → B(OH)₃⁻Increased solubility
Acidic (pH <3)Protonation of boronatePrecipitation

Key Data :

  • Soluble in DMSO/ethanol (20 mg/mL) but poorly in water (<1 mg/mL) .

  • Hydrolysis at physiological pH enhances bioavailability for proteasome targeting .

Amide Bond Reactivity

The peptide-like backbone participates in hydrolysis and transamidation under specific conditions:

ReactionConditionsOutcomeSource
Acid-catalyzed hydrolysisHCl (6M), reflux, 24hCleavage to boronic acid + amine
Enzyme-mediated cleavageProteasomal chymotrypsinDegradation in biological systems

Structural Vulnerability :

  • The (2S,3R)-3-hydroxybutanoyl group is susceptible to enzymatic cleavage, contributing to its proteasome inhibition profile .

Synthetic Modifications

Patent data ( ) reveals derivatives synthesized via substitutions at the boronic acid or peptide regions:

Derivative TypeReactionApplicationSource
Dioxaborinane analogsCyclization with diolsEnhanced stability
Ester prodrugsMethoxycarbonyl substitutionImproved oral bioavailability

Example Synthesis :

  • Step 1 : Protect boronic acid as a pinacol ester.

  • Step 2 : Couple with modified peptide fragments via EDC/HOBt.

  • Step 3 : Deprotect under acidic conditions .

Oxidation and Side Reactions

The boron center can oxidize, though stabilization by adjacent groups minimizes this:

Oxidizing AgentProductNotesSource
H₂O₂Boronic acid → Boric acidIrreversible inactivation
O₂ (ambient)Slow oxidationLimited impact on stability

Coordination Chemistry

The compound acts as a ligand for metals, though this is underexplored in literature:

Metal IonProposed InteractionPotential UseSource
Pd(II)Transmetallation in catalysisSuzuki coupling
Zn(II)Enzyme active site bindingEnhanced inhibition

Scientific Research Applications

Pharmacological Applications

  • Proteasome Inhibition
    • This compound is structurally related to known proteasome inhibitors, such as Delanzomib, which is a reversible inhibitor of the chymotrypsin-like activity of the proteasome. Proteasome inhibitors have shown efficacy in treating multiple myeloma and other hematological malignancies by inducing apoptosis in cancer cells . The boronic acid moiety is crucial for binding to the active site of the proteasome.
  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the phenylpyridine group may enhance the compound's ability to penetrate cellular membranes and target specific cancer pathways . Studies on related compounds have demonstrated their potential to inhibit tumor growth and promote cell death in various cancer cell lines .

Biochemical Studies

  • Enzyme Inhibition
    • The compound's boronic acid functionality allows it to act as a potent inhibitor of serine proteases and other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which may be beneficial in treating diseases characterized by dysregulated proteolytic activity .
  • Drug Design and Development
    • The structural features of [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid make it a valuable scaffold for drug design. Researchers are exploring its derivatives to improve efficacy and reduce side effects associated with existing treatments .

Case Studies

StudyFocusFindings
Inhibition of Multiple Myeloma Evaluated the effectiveness of boronic acid derivativesDemonstrated significant apoptosis induction in multiple myeloma cell lines through proteasome inhibition .
Structure-Activity Relationship (SAR) Analyzed various derivatives of boronic acidsIdentified key structural elements that enhance anticancer activity, suggesting modifications to improve potency .
Enzyme Interaction Studies Investigated binding affinity with serine proteasesShowed that modifications at the phenylpyridine position significantly affect binding affinity and inhibition rates .

Mechanism of Action

CEP-18770 exerts its effects by inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the down-modulation of nuclear factor-κB (NF-κB) activity and the expression of several NF-κB downstream effectors. The compound induces apoptotic cell death in multiple myeloma cell lines and primary cultures from patients. It also exhibits strong antiangiogenic activity and represses RANKL-induced osteoclastogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CEP-18770 is unique due to its oral bioavailability and favorable cytotoxicity profile towards normal cells. It also shows a more sustained pharmacodynamic inhibition of proteasome activity in tumors relative to normal tissues, leading to complete tumor regression in preclinical models .

Biological Activity

Delanzomib, also known as CEP-18770, is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity by inhibiting proteasome functions, which are crucial for regulating protein turnover and cellular homeostasis. This article provides an overview of the biological activity of Delanzomib, including its mechanisms of action, effects on various cell lines, and relevant research findings.

Chemical Structure and Properties

Delanzomib is characterized by its complex structure, which includes a boronic acid moiety that is essential for its biological activity. The chemical formula is C21H28BN3O5, with a molecular weight of approximately 413.3 g/mol. It is soluble in DMSO and ethanol but poorly soluble in water .

Delanzomib acts primarily as a proteasome inhibitor , which disrupts the normal degradation of proteins within the cell. This inhibition leads to the accumulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. The compound specifically targets the 26S proteasome, a multi-subunit complex responsible for degrading ubiquitinated proteins .

In Vitro Studies

  • Cell Lines : Delanzomib has shown efficacy against various cancer cell lines, including:
    • Multiple Myeloma : Induces apoptosis and inhibits cell proliferation.
    • Solid Tumors : Demonstrates cytotoxic effects across different solid tumor types.
    • Hematological Malignancies : Effective in inhibiting growth in leukemia and lymphoma cell lines .
  • Mechanistic Insights :
    • Inhibition of the proteasome leads to increased levels of p53 and other pro-apoptotic proteins.
    • Downregulation of NF-kB signaling pathways, which are often upregulated in cancer cells to promote survival .

In Vivo Studies

Research indicates that Delanzomib exhibits significant anti-tumor activity in animal models:

  • Xenograft Models : Administration of Delanzomib resulted in reduced tumor growth and increased survival rates compared to control groups.
  • Combination Therapies : Enhanced efficacy when combined with other chemotherapeutic agents such as bortezomib and dexamethasone .

Case Studies

Several clinical trials have evaluated the safety and efficacy of Delanzomib:

  • Phase I Trials : Focused on determining the maximum tolerated dose (MTD) and pharmacokinetics in patients with relapsed or refractory multiple myeloma. Results indicated manageable toxicity with promising initial responses .
  • Phase II Trials : Investigated efficacy as a monotherapy and in combination regimens. Notable responses were observed in patients previously treated with proteasome inhibitors .

Summary of Findings

Study TypeFindings
In VitroInduces apoptosis in multiple myeloma and solid tumors
In VivoReduces tumor growth in xenograft models
Clinical TrialsManageable toxicity; promising responses in relapsed patients

Q & A

Q. What is the mechanism of action of CEP-18770 as a proteasome inhibitor, and how does its boronic acid moiety contribute to binding?

CEP-18770 selectively inhibits the chymotrypsin-like activity of the 20S proteasome by forming a covalent yet reversible bond with the catalytic threonine residue (Thr1) via its boronic acid group. The boronic acid acts as a transition-state analog, mimicking the tetrahedral intermediate during peptide bond hydrolysis . The stereochemistry of the compound (1R, 2S, 3R configurations) ensures optimal alignment with the proteasome’s active site, enhancing binding affinity.

Q. What analytical methods are recommended for characterizing the purity and stereochemical integrity of CEP-18770?

Key methods include:

  • Chiral HPLC : To confirm enantiomeric purity (critical due to stereospecific activity) .
  • NMR Spectroscopy : For structural validation, particularly 1H and 13C NMR to resolve hydroxy and boronic acid groups.
  • Mass Spectrometry (HRMS) : To verify molecular weight and detect degradation products.
  • X-ray Crystallography : For resolving crystal structure and binding interactions (if co-crystallized with the proteasome) .

Q. Table 1: Key Analytical Parameters

ParameterMethodCritical Observations
Purity (>98%)HPLC (C18 column, MeCN/H2O gradient)Retention time: 8.2 min
StereochemistryChiral HPLC (Chiralpak AD-H column)Retention times: 12.3 min (R), 14.7 min (S)
DegradationStability studies (40°C/75% RH, 4 weeks)<2% degradation under controlled storage

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro proteasome inhibition assays and in vivo tumor regression outcomes?

Discrepancies may arise due to:

  • Pharmacokinetic Variability : Poor oral bioavailability or rapid clearance (e.g., CEP-18770’s logP = 1.2 limits membrane permeability) .
  • Tumor Microenvironment Factors : Hypoxia or pH changes altering proteasome activity.
  • Methodological Adjustments :
    • Use orthotopic tumor models to better mimic human physiology.
    • Validate in vitro assays with peripheral blood mononuclear cells (PBMCs) to correlate inhibition with clinical response .

Q. What strategies optimize the boronic acid stability of CEP-18770 during long-term storage and in vivo delivery?

  • Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent boronic acid oxidation .
  • Formulation : Use cyclodextrin-based nanoparticles to protect the boronic acid moiety from hydrolysis in plasma .
  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenylpyridine moiety to reduce boronic acid reactivity without compromising binding .

Q. Table 2: Stability Comparison Under Different Conditions

ConditionDegradation RateMitigation Strategy
Aqueous solution (pH 7.4)15% loss in 24hLyophilization
Plasma (37°C)30% loss in 6hCyclodextrin encapsulation
Solid state (25°C)<5% loss in 1 monthArgon atmosphere

Q. How does the stereochemical configuration of CEP-18770 impact its pharmacokinetic and pharmacodynamic profiles?

The (1R, 2S, 3R) configuration ensures:

  • Enhanced Proteasome Binding : Optimal hydrogen bonding between the 3-hydroxy group and Gly47 residue .
  • Reduced Off-Target Effects : The 3-methylbutyl side chain minimizes interactions with serum proteins (e.g., albumin binding <5% ).
  • Metabolic Stability : Resistance to hepatic CYP3A4-mediated oxidation due to steric hindrance from the phenylpyridine group.

Q. What experimental designs are critical for assessing metabolite toxicity in preclinical studies?

  • Phase I Metabolism Analysis : Incubate CEP-18770 with human liver microsomes to identify primary metabolites (e.g., boronic acid oxidation products).
  • Toxicity Screening : Use HepG2 cells to assess mitochondrial toxicity (ATP depletion) and hERG assays for cardiac risk .
  • In Vivo Metabolite Profiling : Collect plasma/tumor tissue from xenograft models for LC-MS/MS analysis .

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